molecular formula C14H16N2O2 B11953044 2-Isopropyl-6-phenoxymethyl-4-pyrimidinol CAS No. 40070-00-6

2-Isopropyl-6-phenoxymethyl-4-pyrimidinol

Cat. No.: B11953044
CAS No.: 40070-00-6
M. Wt: 244.29 g/mol
InChI Key: PHRKUFRUBJGTJQ-UHFFFAOYSA-N
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Description

2-Isopropyl-6-phenoxymethyl-4-pyrimidinol is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.296 g/mol . This compound is known for its unique structure, which includes an isopropyl group, a phenoxymethyl group, and a pyrimidinol core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-6-phenoxymethyl-4-pyrimidinol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-isopropyl-4,6-dichloropyrimidine with phenoxymethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-6-phenoxymethyl-4-pyrimidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide.

    Reduction: Formation of 2-isopropyl-6-methyl-4-pyrimidinol.

    Substitution: Formation of various substituted pyrimidinols depending on the nucleophile used.

Scientific Research Applications

2-Isopropyl-6-phenoxymethyl-4-pyrimidinol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-phenoxymethyl-4-pyrimidinol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, thereby exerting its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-6-methyl-4-pyrimidinol
  • 2-Isopropyl-4,6-dimethylpyrimidine
  • 2-Isopropyl-6-phenoxymethyl-4-pyrimidine

Uniqueness

2-Isopropyl-6-phenoxymethyl-4-pyrimidinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and phenoxymethyl groups on the pyrimidinol core makes it a versatile compound for various applications.

Properties

CAS No.

40070-00-6

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

4-(phenoxymethyl)-2-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H16N2O2/c1-10(2)14-15-11(8-13(17)16-14)9-18-12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,15,16,17)

InChI Key

PHRKUFRUBJGTJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC(=O)N1)COC2=CC=CC=C2

Origin of Product

United States

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